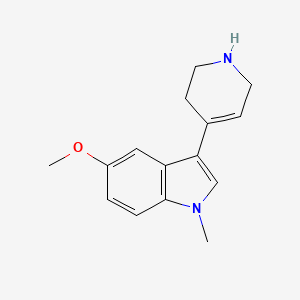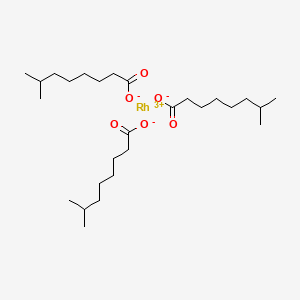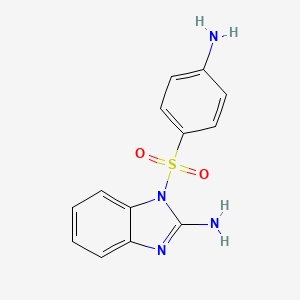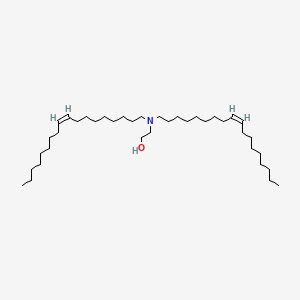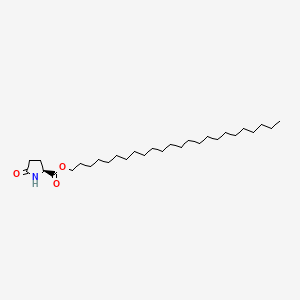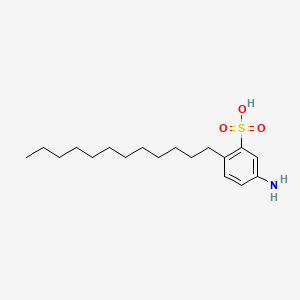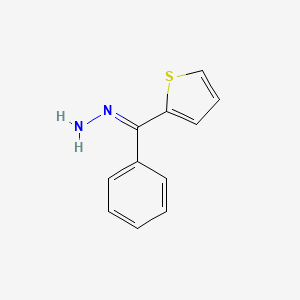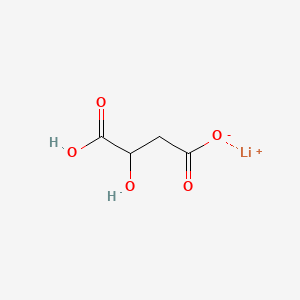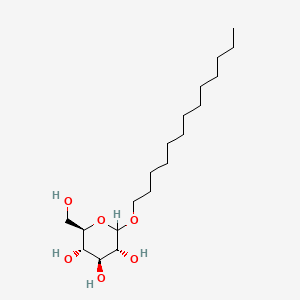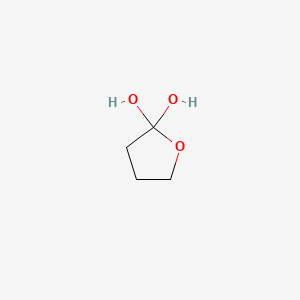
Tetrahydrofurandiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrofurandiol is an organic compound with the molecular formula C4H8O3. It is a cyclic ether and a derivative of tetrahydrofuran, featuring two hydroxyl groups. This compound is known for its versatility and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrahydrofurandiol can be synthesized through several methods. One common approach involves the hydrogenation of 5-(hydroxymethyl)furfural (HMF) using a non-noble metal catalyst based on monodispersed cobalt-nickel alloy nanoparticles covered by a thin carbon layer . This method achieves high selectivity and conversion rates in aqueous media.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of HMF. The process is optimized to ensure high yield and purity, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions: Tetrahydrofurandiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: this compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various catalysts and solvents can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include different derivatives of tetrahydrofuran, such as 2,5-bis-(hydroxymethyl)tetrahydrofuran (BHMTHF) and other substituted tetrahydrofurans .
Aplicaciones Científicas De Investigación
Tetrahydrofurandiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a solvent in various reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tetrahydrofurandiol involves its interaction with specific enzymes and molecular pathways. For example, it has been shown to stimulate the expression of phospholipase A2, lipoxygenase, and cyclooxygenase genes, leading to increased cell proliferation in certain cancer cells . These interactions highlight its potential as a modulator of enzymatic activity and cellular processes.
Comparación Con Compuestos Similares
Tetrahydrofuran: A simpler cyclic ether without hydroxyl groups.
2,5-Bis-(hydroxymethyl)tetrahydrofuran: A derivative with two hydroxyl groups at positions 2 and 5.
5-(Hydroxymethyl)furfural: A precursor used in the synthesis of tetrahydrofurandiol.
Uniqueness: this compound is unique due to its dual hydroxyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in various synthetic and industrial applications .
Propiedades
Número CAS |
50976-18-6 |
|---|---|
Fórmula molecular |
C4H8O3 |
Peso molecular |
104.10 g/mol |
Nombre IUPAC |
oxolane-2,2-diol |
InChI |
InChI=1S/C4H8O3/c5-4(6)2-1-3-7-4/h5-6H,1-3H2 |
Clave InChI |
AEWLBYKVDXKPPN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


